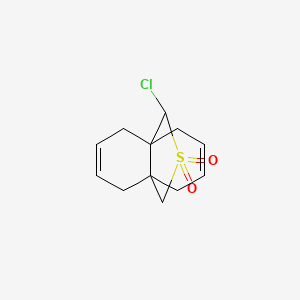
9-Chloro-1,4,5,8-tetrahydro-4a,8a-(methanothiomethano)naphthalene 10,10-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Chloro-1,4,5,8-tetrahydro-4a,8a-(methanothiomethano)naphthalene 10,10-dioxide is a complex organic compound with a unique structure It is characterized by the presence of a chlorine atom, a methanothiomethano bridge, and a naphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-1,4,5,8-tetrahydro-4a,8a-(methanothiomethano)naphthalene 10,10-dioxide typically involves a multi-step process. One common method includes the Diels-Alder reaction of cyclopentadiene with 1,4-benzoquinone, followed by chlorination and oxidation steps . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity, and implementing safety measures to handle the reactive intermediates and final product.
Chemical Reactions Analysis
Types of Reactions
9-Chloro-1,4,5,8-tetrahydro-4a,8a-(methanothiomethano)naphthalene 10,10-dioxide undergoes various chemical reactions, including:
Substitution: It reacts with electrophilic reagents such as dichlorocarbene, showing regioselectivity on the π-face endo to the chlorine.
Common Reagents and Conditions
Common reagents used in these reactions include DDQ for oxidation and dichlorocarbene for substitution reactions. The conditions typically involve controlled temperatures and the presence of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions include 1-vinylnaphthalene derivatives from oxidative rearrangement and various substituted naphthalene derivatives from substitution reactions .
Scientific Research Applications
9-Chloro-1,4,5,8-tetrahydro-4a,8a-(methanothiomethano)naphthalene 10,10-dioxide has several applications in scientific research:
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 9-Chloro-1,4,5,8-tetrahydro-4a,8a-(methanothiomethano)naphthalene 10,10-dioxide exerts its effects involves interactions with molecular targets and pathways. For instance, its reaction with electrophilic reagents is facilitated by the stabilizing interaction between the C–Cl σ* orbital and the π-system of the naphthalene core . This interaction leads to regioselective reactions and the formation of specific products.
Comparison with Similar Compounds
Similar Compounds
- 9,9-Dichloro-1,4,5,8-tetrahydro-4a,8a-methanonaphthalene
- 1,2,3,4,9,9-Hexachloro-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,8-dione
- 1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione
Uniqueness
9-Chloro-1,4,5,8-tetrahydro-4a,8a-(methanothiomethano)naphthalene 10,10-dioxide is unique due to its specific structural features, such as the methanothiomethano bridge and the presence of a chlorine atom
Properties
CAS No. |
33800-84-9 |
|---|---|
Molecular Formula |
C12H15ClO2S |
Molecular Weight |
258.76 g/mol |
IUPAC Name |
11-chloro-12λ6-thiatricyclo[4.4.3.01,6]trideca-3,8-diene 12,12-dioxide |
InChI |
InChI=1S/C12H15ClO2S/c13-10-12-7-3-1-5-11(12,6-2-4-8-12)9-16(10,14)15/h1-4,10H,5-9H2 |
InChI Key |
BWNCZALTXQSFOM-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC23C1(CC=CC2)CS(=O)(=O)C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



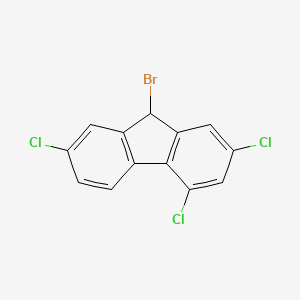
![2-(5-Bromothiophen-2-yl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine](/img/structure/B11956248.png)


![4-[(4-Bromophenyl)diazenyl]-3-methylaniline](/img/structure/B11956264.png)
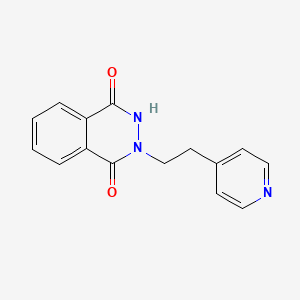
![2,3-dihydroxybutanedioic acid;4-[1-hydroxy-2-(methylamino)ethyl]phenol](/img/structure/B11956281.png)
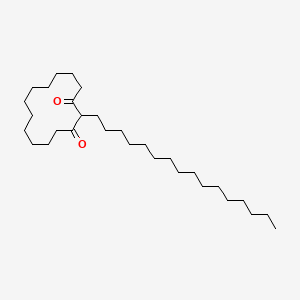
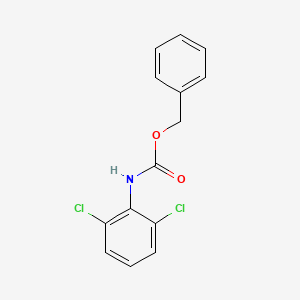

![2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B11956313.png)
![5,8-Dimethyl-3a,4,9,9a-tetrahydro-4,9-ethenonaphtho[2,3-c]furan-1,3-dione](/img/structure/B11956321.png)
![2-[(Chloroacetyl)amino]acrylic acid](/img/structure/B11956335.png)
